molecular formula C19H24N2O2 B13932482 Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate

Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate

Cat. No.: B13932482
M. Wt: 312.4 g/mol
InChI Key: NNRXVERKOSLVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agriculture, and chemical research due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like an amine or hydrazine.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with phenylmethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other carbamate compounds, such as:

    Phenylmethyl N-methylcarbamate: Lacks the spirocyclic and cyano groups, resulting in different chemical and biological properties.

    N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate: Lacks the phenylmethyl group, leading to variations in its reactivity and applications.

    Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)carbamate: Lacks the N-methyl group, affecting its chemical stability and biological activity.

The unique structural features of Phenylmethyl N-(2-cyanospiro[3

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl N-(2-cyanospiro[3.5]nonan-7-yl)-N-methylcarbamate

InChI

InChI=1S/C19H24N2O2/c1-21(18(22)23-14-15-5-3-2-4-6-15)17-7-9-19(10-8-17)11-16(12-19)13-20/h2-6,16-17H,7-12,14H2,1H3

InChI Key

NNRXVERKOSLVEF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2(CC1)CC(C2)C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.